molecular formula C20H18N4O3S2 B2465737 3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1169974-77-9

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2465737
CAS RN: 1169974-77-9
M. Wt: 426.51
InChI Key: RYUPKZGTMOSSDR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Structural Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a similar compound, was synthesized and its crystal structure analyzed. This study revealed that it crystallizes in the triclinic crystal system, providing insights into the molecular and crystal structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).

Biological Activities

  • Anti-Tumor Agents : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to the compound , demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential therapeutic applications of such compounds (Gomha, Edrees, & Altalbawy, 2016).
  • Antimicrobial and Anti-Proliferative Activities : Related thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties were synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating potential applications in combating microbial infections and cancer cells (Mansour et al., 2020).

Medicinal Chemistry

  • Biological Evaluation : The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related, indicated their potential in binding nucleotide protein targets. This suggests their relevance in medicinal chemistry applications (Saeed et al., 2015).

Chemical Analysis and Structural Characterization

  • Crystal Structure Studies : Structural characterization of similar compounds, such as isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, was performed. These studies are crucial for understanding the molecular conformation and interactions in such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

3,5-dimethoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-12-7-18(22-19(25)13-8-14(26-2)10-15(9-13)27-3)24(23-12)20-21-16(11-29-20)17-5-4-6-28-17/h4-11H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPKZGTMOSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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